N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
Description
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a heterocyclic compound featuring a benzimidazolylidene core fused with a cyclohexanecarboxamide scaffold and a tetrazole substituent. The benzimidazole moiety is known for its role in medicinal chemistry, often contributing to bioactivity through hydrogen bonding and π-π interactions . The tetrazole group, a non-classical bioisostere for carboxylic acids, enhances metabolic stability and modulates solubility .
Properties
Molecular Formula |
C15H17N7O |
|---|---|
Molecular Weight |
311.34 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C15H17N7O/c23-13(19-14-17-11-6-2-3-7-12(11)18-14)15(8-4-1-5-9-15)22-10-16-20-21-22/h2-3,6-7,10H,1,4-5,8-9H2,(H2,17,18,19,23) |
InChI Key |
KJNIUUWYZFUCJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NC2=NC3=CC=CC=C3N2)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole and tetrazole intermediates, followed by their coupling under specific conditions. Common reagents might include cyclohexanecarboxylic acid derivatives, amines, and azides, with catalysts such as palladium or copper to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH would be optimized based on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Structural Analogs
The target compound shares structural motifs with several derivatives:
*Estimated based on structural similarity.
†Molecular weight range inferred from substituent variations.
Key Observations :
- Replacement of benzimidazole with benzothiazole (as in ) increases molecular weight and logP, suggesting reduced aqueous solubility.
- The tetrazole group in the target compound likely enhances stability compared to phenylamino analogs (e.g., 2d in ), which lack heterocyclic bioisosteres.
Challenges :
- Steric hindrance from the cyclohexane ring may reduce coupling efficiency compared to simpler scaffolds (e.g., linear alkyl chains in ).
- Tetrazole incorporation requires careful control to avoid byproducts like 5-methyl-1,3,4-thiadiazole-2-thiol (impurity in ).
Physicochemical Properties
- Lipophilicity: The target compound’s logP (~3.5–4.0, inferred from ) exceeds that of non-tetrazole analogs (e.g., 2d: logP ~1.8), aligning with tetrazole’s hydrophobic character.
- Solubility : High logP values suggest poor aqueous solubility, necessitating formulation adjustments (e.g., salt formation or prodrug strategies).
- Hydrogen Bonding : The benzimidazolylidene and tetrazole groups provide multiple hydrogen-bond acceptors (polar surface area ~70–80 Ų, similar to ), favoring target engagement but complicating blood-brain barrier penetration.
Pharmacological Potential
While direct data are absent, structural analogs highlight key trends:
- Receptor Binding : Fluorinated cyclohexanecarboxamides (e.g., 18F-FCWAY in ) show serotonin receptor affinity, suggesting the target compound could be optimized for CNS targets.
- Metabolic Stability : The tetrazole group may reduce susceptibility to esterase-mediated degradation compared to ester-containing analogs (e.g., compound 22 in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
